

# Upleganan (SPR206): A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Upleganan**, also known as SPR206, is a next-generation polymyxin analogue engineered to combat multidrug-resistant (MDR) Gram-negative bacterial infections. As a member of the polymyxin class, its primary mechanism of action involves the disruption of the bacterial outer membrane. However, it has been specifically designed to exhibit a more favorable safety profile, particularly with reduced nephrotoxicity, a significant dose-limiting factor for legacy polymyxins like colistin and polymyxin B[1][2]. This document provides a comprehensive overview of the in vitro antibacterial spectrum of **Upleganan**, its mechanism of action, and the experimental protocols used for its evaluation.

#### **Mechanism of Action**

**Upleganan** exerts its bactericidal effect through a multi-step process targeting the structural integrity of the Gram-negative outer membrane. This mechanism is initiated by a critical electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of the **Upleganan** molecule and the negatively charged phosphate groups of lipid A, a key component of the lipopolysaccharide (LPS) layer[2][3].

This initial binding displaces divalent cations (Mg<sup>2+</sup> and Ca<sup>2+</sup>) that normally stabilize the LPS layer, leading to localized disruption and increased permeability of the outer membrane. Following this destabilization, the hydrophobic tail of the **Upleganan** molecule inserts into the



membrane, further disorganizing its structure. This process ultimately compromises the inner cytoplasmic membrane, leading to leakage of essential cellular contents and cell death[4]. Studies suggest that **Upleganan** exhibits high LPS binding and permeabilization capabilities, which may contribute to its potent activity[3].



Click to download full resolution via product page

Caption: Upleganan's proposed mechanism of action against Gram-negative bacteria.

## In Vitro Antibacterial Spectrum



**Upleganan** demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative pathogens, including isolates resistant to carbapenems and other last-line agents.

**Table 1: Minimum Inhibitory Concentrations (MIC) of** 

**Upleganan Against Specific Bacterial Strains** 

| Bacterial Species          | Strain     | MIC (mg/L) | Reference |
|----------------------------|------------|------------|-----------|
| Pseudomonas<br>aeruginosa  | Pa14       | 0.125      | [5]       |
| Pseudomonas<br>aeruginosa  | ATCC 27853 | 0.25       | [5]       |
| Acinetobacter<br>baumannii | NCTC13301  | 0.125      | [5]       |
| Acinetobacter<br>baumannii | NCTC13424  | 0.06       | [5]       |
| Acinetobacter<br>baumannii | ATCC 19003 | 0.125      | [5]       |
| Escherichia coli           | ATCC 25922 | 0.125      | [5]       |
| Escherichia coli           | IHMA558090 | 8          | [5]       |
| Klebsiella<br>pneumoniae   | ATCC 13882 | 0.125      | [5]       |

Table 2: Summary of Upleganan Activity Against Surveillance Isolates (2021)



| Organism Group                         | Resistance Profile                                 | MIC50 (mg/L) | MIC <sub>90</sub> (mg/L) |
|----------------------------------------|----------------------------------------------------|--------------|--------------------------|
| Pseudomonas<br>aeruginosa              | All Isolates                                       | 0.25         | 0.25-0.5                 |
| Acinetobacter spp.                     | Multidrug-Resistant<br>(MDR)                       | 0.12         | 2                        |
| Acinetobacter spp.                     | Extensively Drug-<br>Resistant (XDR)               | 0.12         | 8                        |
| Non-Morganellaceae<br>Enterobacterales | All Isolates                                       | 0.06         | 0.25                     |
| Enterobacterales                       | Carbapenem-<br>Resistant (CRE) - US<br>& W. Europe | 0.06         | 0.5                      |
| Enterobacterales                       | Carbapenem-<br>Resistant (CRE) - E.<br>Europe      | 0.5          | 64                       |

Data sourced from a 2021 surveillance study.  $MIC_{50}$  and  $MIC_{90}$  represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Notably, **Upleganan** often retains its potency against isolates that have developed resistance to older polymyxins. Studies have shown that traditional colistin resistance mechanisms, such as mutations in the lpxACD and pmrCAB genes responsible for LPS modification, may not significantly reduce **Upleganan**'s activity[3]. For a set of 14 colistin-resistant A. baumannii isolates with these mutations, **Upleganan** maintained MICs of ≤2 mg/L for 64% of them[3].

## **Experimental Protocols**

The in vitro activity data for **Upleganan** is primarily determined using the broth microdilution method according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 standard.



# Broth Microdilution MIC Assay Protocol (Based on CLSI M07)

This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against aerobic bacteria.

- · Preparation of Antimicrobial Agent:
  - Upleganan is reconstituted in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.
  - A series of two-fold serial dilutions are prepared in cation-adjusted Mueller-Hinton Broth
     (CAMHB) in 96-well microtiter plates. This creates a range of concentrations to be tested.
- Inoculum Preparation:
  - The test bacterium is grown on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours to obtain isolated colonies.
  - Several colonies are suspended in a sterile saline or broth solution.
  - The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.
  - This standardized suspension is further diluted in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
  - The prepared microtiter plates containing the serially diluted **Upleganan** are inoculated with the final bacterial suspension.
  - A growth control well (containing broth and inoculum but no drug) and a sterility control
    well (containing only broth) are included.
  - The plates are incubated under ambient air at  $35^{\circ}$ C ±  $2^{\circ}$ C for 16-20 hours.

#### Foundational & Exploratory





- MIC Determination:
  - Following incubation, the plates are examined for visible bacterial growth (turbidity).
  - The MIC is defined as the lowest concentration of **Upleganan** that completely inhibits the visible growth of the organism.





Click to download full resolution via product page

**Caption:** Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

#### Conclusion



**Upleganan** (SPR206) is a promising novel polymyxin derivative with potent in vitro bactericidal activity against a broad spectrum of multidrug-resistant Gram-negative pathogens, including critical threats such as carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales. Its activity is maintained against many isolates that are resistant to older polymyxins. Supported by a mechanism that targets the essential outer membrane of these bacteria and a design that aims for reduced toxicity, **Upleganan** represents a significant development in the search for effective treatments for serious Gram-negative infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. upleganan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 -PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polymyxin Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Upleganan (SPR206): A Technical Guide to its Antibacterial Spectrum of Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424044#upleganan-antibacterial-spectrum-of-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com